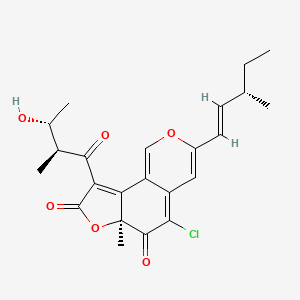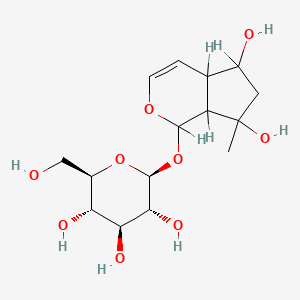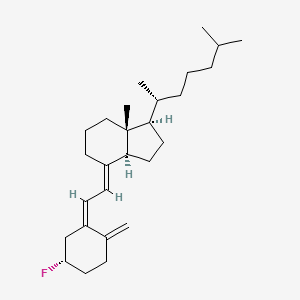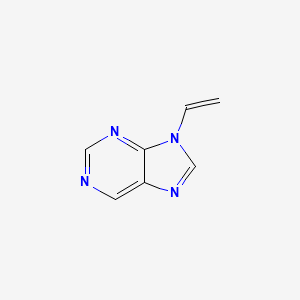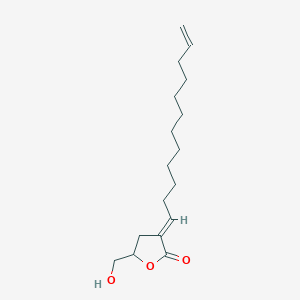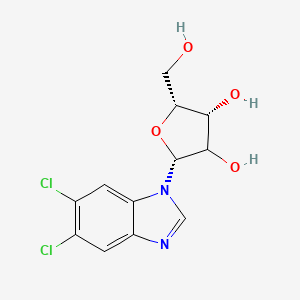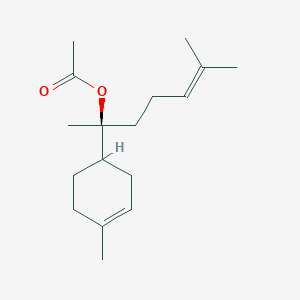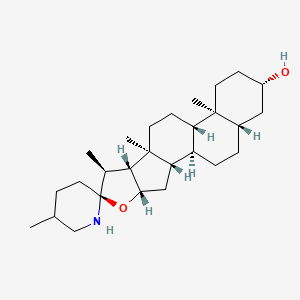
(3E)-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one is a member of indoles.
Scientific Research Applications
Multifaceted Applications in Various Fields
(3E)-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one, a versatile compound, has found applications in diverse fields due to its unique biochemical properties. Its applications span across industries such as textiles, medicine, and cosmetics. In the medical field, it has shown potential as a novel therapeutic drug derived from L-tryptophan, exhibiting anti-cancer and antibiotic actions. Its pharmacological significance is evident from its antioxidant, antitumor, anti-trypanocidal, antibacterial, anti-ulcerogenic, anticancer, and immunomodulatory activities. This compound's growing popularity in industrial markets highlights its broad range of applications and potential for future development (Ishani, Isita, & T. Vijayakumar, 2021).
Structural Analysis and Derivatives
A series of 3-methylidene-1H-indol-2(3H)-one derivatives, related to the multiple-receptor tyrosine kinase inhibitor sunitinib, have been analyzed. The solid-state structures of these derivatives were determined using single-crystal X-ray diffraction. This analysis provided detailed information about their molecular structures, which is crucial for understanding their interactions and potential applications in medicinal chemistry (J. Spencer et al., 2010).
Anticancer Potential
The compound's effectiveness against cancer has been a significant area of research. One study explored its combination with the histone deacetylase inhibitor suberoylanilide hydroxamic acid on MDA-MB-231 breast cancer cells. The study provided insights into the cellular mechanisms of its cytotoxic effect, including cell cycle perturbation and modulation of autophagy/apoptosis pathways. This research highlights the compound's potential as a drug-like molecule for treating aggressive breast carcinoma (Mariangela Librizzi, J. Spencer, & C. Luparello, 2016).
Crystal Structure Insights
The conformation and crystal structure of dipyrrinones with oxindole components, including derivatives of (3E)-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one, have been studied. These analyses, including 1H-NMR NOE and X-ray crystallography, confirm various molecular configurations and are essential for understanding the compound's chemical behavior and potential applications in material science and pharmaceuticals (S. Boiadjiev & D. Lightner, 2003).
properties
Molecular Formula |
C13H10N2O |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(3E)-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C13H10N2O/c16-13-11(8-9-4-3-7-14-9)10-5-1-2-6-12(10)15-13/h1-8,14H,(H,15,16)/b11-8+ |
InChI Key |
SEZFNTZQMWJIAI-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=CC=CN3)/C(=O)N2 |
SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=CN3)C(=O)N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=CN3)C(=O)N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



